

BPTU: A Comparative Selectivity Profile Against P2Y Receptors

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Compound of Interest

Compound Name: BPTU

Cat. No.: B15571646

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This guide provides a detailed comparison of the selectivity and performance of **BPTU** (N-[2-[2-(1,1-Dimethylethyl)phenoxy]-3-pyridinyl]-N'-[4-(trifluoromethoxy)phenyl]urea), a non-nucleotide allosteric antagonist, against its primary target, the P2Y1 receptor, and other members of the P2Y receptor family. The information presented herein is supported by experimental data from publicly available literature.

Executive Summary

BPTU is a potent and highly selective antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor involved in various physiological processes, including platelet aggregation and neurotransmission.^{[1][2]} It acts as an allosteric modulator, binding to a site distinct from the endogenous agonist (ADP) binding pocket, specifically on the external receptor interface with the lipid bilayer.^[3] This allosteric binding mechanism offers a potential advantage in terms of subtype selectivity. While **BPTU**'s high affinity for the P2Y1 receptor is well-documented, a comprehensive quantitative screening against a full panel of other P2Y receptor subtypes is not extensively reported in the available scientific literature.

Selectivity Profile of BPTU

The following table summarizes the known activity of **BPTU** against various P2Y receptors. It is important to note the limited availability of comprehensive screening data for **BPTU** across the entire P2Y receptor family.

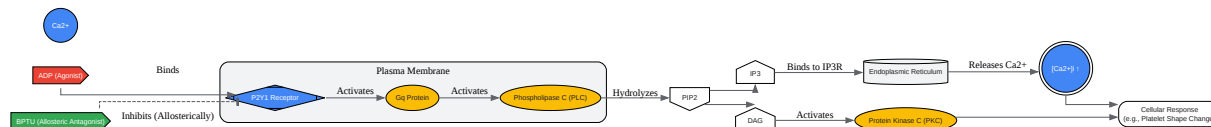
Receptor Subtype	Agonist	BPTU Activity	Potency (IC50/Ki/EC 50)	Assay Type	Reference
P2Y1	ADP	Antagonist	Ki = 6 nM; EC50 = 0.06-0.3 µM	Radioligand Binding; Functional Assay (inhibition of spontaneous contraction)	[2]
P2Y2	ATP/UTP	Not Reported	-	-	-
P2Y4	UTP	Not Reported	-	-	-
P2Y6	UDP	Not Reported	-	-	-
P2Y11	ATP	Not Reported	-	-	-
P2Y12	ADP	Very Low to No Activity*	IC50 = 148.9 µM (for a related compound, not BPTU)	Functional Assay (Ca2+ mobilization)	[4]
P2Y13	ADP	Not Reported	-	-	-
P2Y14	UDP-glucose	Not Reported	-	-	-

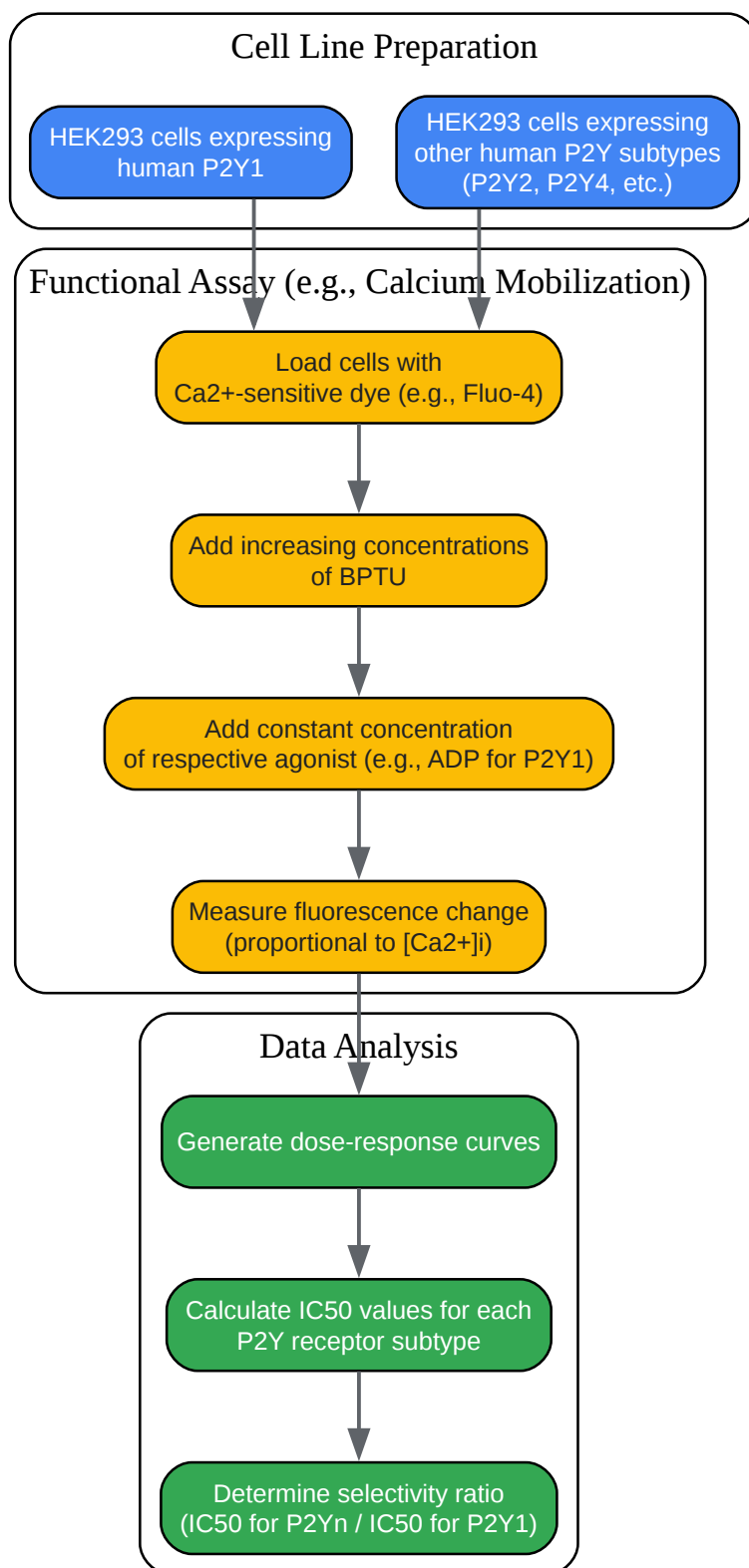
*Data for a structurally related compound, not **BPTU** itself, suggests very low affinity for the P2Y12 receptor. Direct screening of **BPTU** against P2Y12 and other P2Y subtypes is not readily available in the reviewed literature. The high potency at P2Y1 and the significantly weaker interaction of a related compound with P2Y12 suggest a high degree of selectivity for P2Y1.

Signaling Pathways and Experimental Workflow

To understand the context of **BPTU**'s action and how its selectivity is determined, the following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow

for assessing antagonist potency.





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